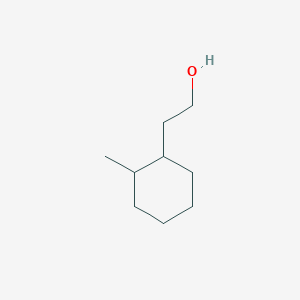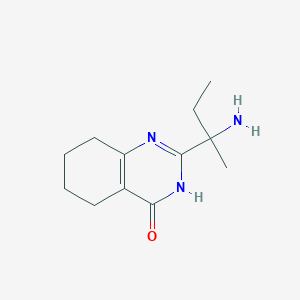
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of 3,3-dimethylcyclobutanone with formaldehyde and methylamine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality but different structural properties.
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: A compound with similar aminomethyl and carboxylate groups but a different core structure.
Uniqueness: Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3 |
InChI-Schlüssel |
VPIKYBFXXYMHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(CN)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)

![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)
amine](/img/structure/B13308056.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)






![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)
